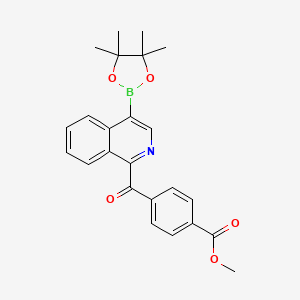

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate

Description

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl)benzoate is a boronic ester derivative featuring an isoquinoline-carbonyl core and a methyl benzoate group. The compound integrates a pinacol boronate moiety, a critical functional group in Suzuki-Miyaura cross-coupling reactions, enabling its use in synthesizing biaryl structures for pharmaceuticals and materials science . Its structural complexity arises from the isoquinoline ring, which introduces rigidity and π-conjugation, and the benzoate ester, which modulates solubility and reactivity.

Properties

Molecular Formula |

C24H24BNO5 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl]benzoate |

InChI |

InChI=1S/C24H24BNO5/c1-23(2)24(3,4)31-25(30-23)19-14-26-20(18-9-7-6-8-17(18)19)21(27)15-10-12-16(13-11-15)22(28)29-5/h6-14H,1-5H3 |

InChI Key |

BMUZSFJFRLGJDP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with isoquinoline-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Palladium catalysts in the presence of a base such as potassium carbonate in an organic solvent like toluene.

Major Products Formed

Oxidation: Formation of boronic acids.

Reduction: Formation of alcohols.

Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural Variations in Boronate Esters

The compound is distinguished from analogous boronate esters by its isoquinoline-carbonyl linkage. Key structural comparisons include:

Key Observations :

- Ester Group : Methyl esters (e.g., target compound) offer lower steric hindrance and higher reactivity in cross-coupling compared to ethyl esters .

- Aromatic Systems: Isoquinoline (target) provides extended conjugation vs. pyridine () or pyrazole (), influencing electronic delocalization and metal-coordination capabilities.

- Substituent Effects : Electron-withdrawing groups (e.g., CF3 in ) reduce boronate reactivity but enhance stability, while methyl groups () may sterically hinder coupling .

Biological Activity

Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline-1-carbonyl)benzoate is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following key characteristics:

- Molecular Formula : CHBO

- Molecular Weight : 276.14 g/mol

- CAS Number : 171364-80-0

- Purity : >98% (GC)

- Melting Point : 82°C

Biological Activity

Research indicates that compounds containing boron, such as this compound, exhibit a range of biological activities. The following sections summarize the findings from various studies.

Anticancer Activity

Several studies have reported on the anticancer properties of boron-containing compounds. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. Studies suggest that it can inhibit cell proliferation in various cancer cell lines.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent:

- In Vitro Studies : Tests against various bacterial strains indicate significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the key synthetic routes for preparing Methyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-1-carbonyl)benzoate?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the isoquinoline core with a boronate ester. For example, Suzuki-Miyaura cross-coupling can introduce the dioxaborolane moiety, leveraging palladium catalysts and optimized conditions (e.g., 80–100°C, inert atmosphere) .

- Step 2 : Functionalization of the benzoate group. Methyl esterification via nucleophilic acyl substitution or esterification under acidic conditions (e.g., HCl/methanol) is common .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structure and purity of this compound?

- NMR Spectroscopy : , , and NMR confirm regiochemistry and boronate ester integrity. For example, NMR peaks near 30–35 ppm indicate a tetracoordinated boron center .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated for : 430.18 g/mol).

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for analogous boronate esters .

Q. What are the stability considerations for handling this compound?

- Moisture Sensitivity : The dioxaborolane group hydrolyzes in aqueous media. Store under inert gas (N/Ar) at 2–8°C in sealed containers .

- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating during reactions .

Advanced Research Questions

Q. How does the electronic environment of the isoquinoline ring affect reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl group adjacent to the boronate ester activates the isoquinoline core for nucleophilic attacks. Computational studies (DFT) suggest:

- Reduced electron density at the boron center enhances electrophilicity, facilitating transmetalation in Suzuki-Miyaura couplings .

- Substituent effects (e.g., methyl groups on the dioxaborolane) sterically hinder side reactions, improving yield in aryl-aryl bond formation .

Table 1 : Comparative Reactivity of Structural Analogs

Q. What strategies resolve contradictions in spectroscopic data for boronate-containing compounds?

- Contradiction Example : Discrepancies in NMR signals due to rotameric equilibria of the dioxaborolane ring.

- Solution : Variable-temperature NMR (VT-NMR) between 25–80°C averages rotamers, simplifying peak assignments .

- Validation : Compare with computational NMR predictions (e.g., Gaussian 16 B3LYP/6-31G*).

Q. How can this compound be applied in targeted drug delivery systems?

- Prodrug Design : The boronate ester acts as a pH-sensitive linker, releasing active agents in acidic tumor microenvironments.

- In Vitro Testing : Fluorescent tagging (e.g., BODIPY) tracks cellular uptake and hydrolysis kinetics in HeLa cells .

- Challenges : Optimize stability in plasma (t > 24 hours) while ensuring rapid release in target tissues .

Methodological Guidance

Q. What analytical techniques quantify trace impurities in synthesized batches?

Q. How to design a kinetic study for boronate ester hydrolysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.